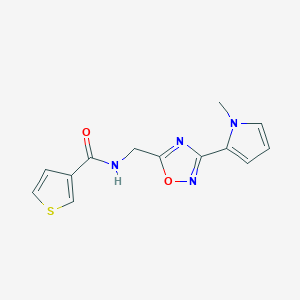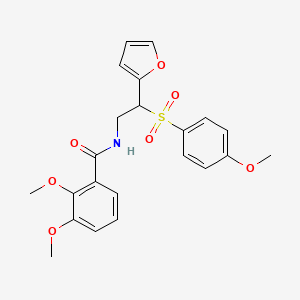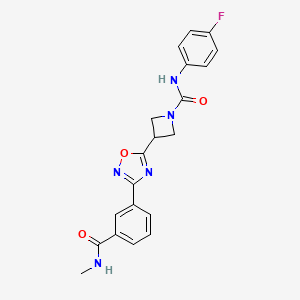
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, also known as DAA-1106, is a compound that has been extensively studied for its potential therapeutic applications. DAA-1106 belongs to the class of indoleacetamide derivatives and acts as a potent agonist for the peripheral benzodiazepine receptor (PBR).
Mécanisme D'action
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide acts as a potent agonist for the PBR, which is a transmembrane protein located in the outer mitochondrial membrane. The PBR is involved in various cellular processes such as steroidogenesis, apoptosis, and mitochondrial function. Activation of the PBR by N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide leads to the modulation of these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects such as reducing inflammation, modulating the immune response, and promoting neuroprotection. In animal models of autoimmune diseases, N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of cerebral ischemia and traumatic brain injury, N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to reduce neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide in lab experiments is its high potency and selectivity for the PBR. This allows for precise modulation of the PBR-mediated processes without affecting other cellular processes. However, one of the limitations of using N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide. One of the potential applications of N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate its potential as a therapeutic agent. Another future direction is in the development of more potent and selective PBR agonists that can be used in clinical settings. Additionally, the use of N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide in combination with other therapeutic agents should be investigated to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves the reaction of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid with 2,5-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. In oncology, N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been investigated for its potential as a diagnostic tool for detecting tumors using positron emission tomography (PET) imaging. In immunology, N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-7-8-12(2)14(9-11)19-16(21)10-20-15-6-4-3-5-13(15)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZWBGRFFJUJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2974029.png)
![3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2974030.png)

![N-[2-(2-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2974035.png)
![(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide](/img/structure/B2974037.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]benzotriazole](/img/structure/B2974038.png)
![N-isopropyl-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2974040.png)
![Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974042.png)
![Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2974044.png)
![N'-[1-(2-Methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2974045.png)

![N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2974048.png)

